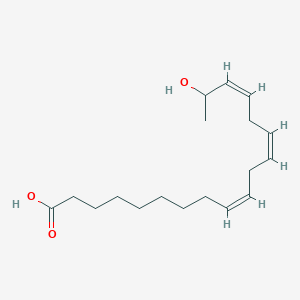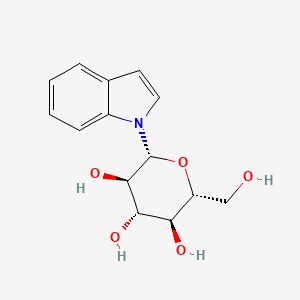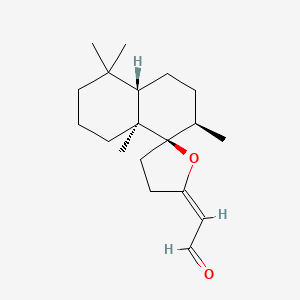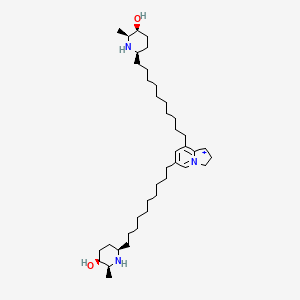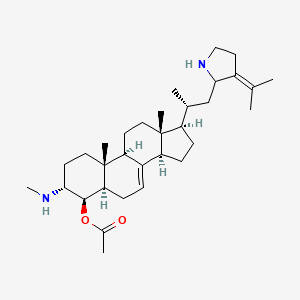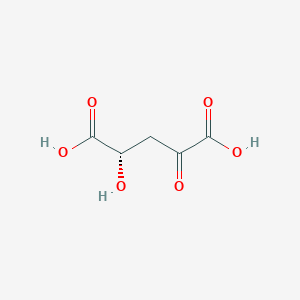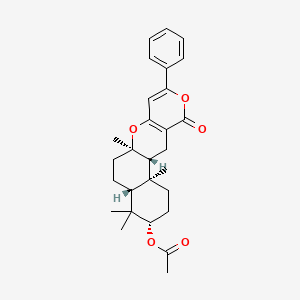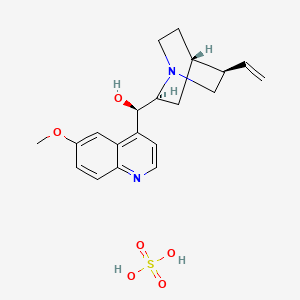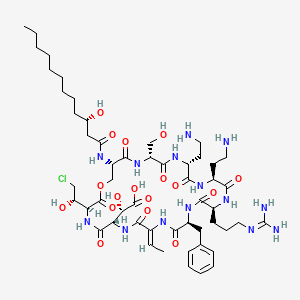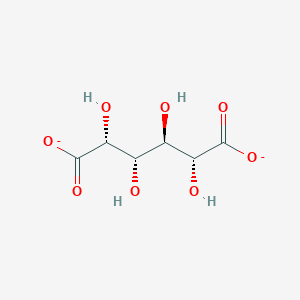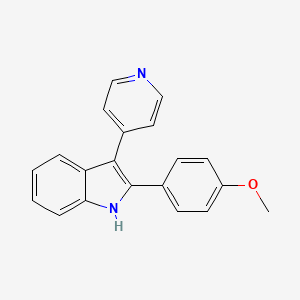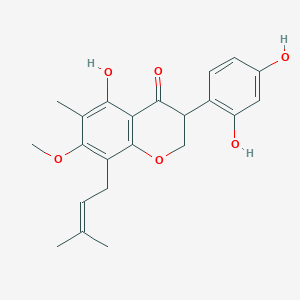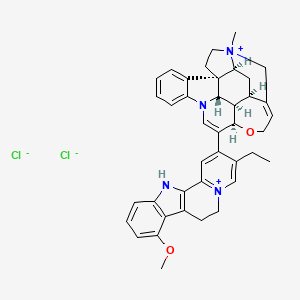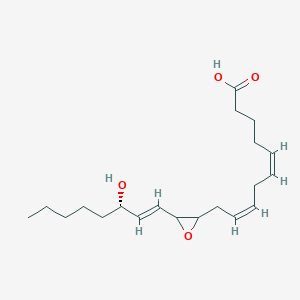
Cissampentin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cissampentin is a natural product found in Cissampelos fasciculata with data available.
Aplicaciones Científicas De Investigación
Alkaloid Properties and Applications
Cissampentin, a bisbenzylisoquinoline alkaloid isolated from Cissampelos fasciculata, exhibits significant bioactivity. It has been found to act as a repellent to leafcutter ants and Acromyrmex octospinosus and has shown limited antifungal activity (Galinis, Wiemer & Cazin, 1993). This alkaloid, due to its unique structural features, including a rare methyleneoxy bridge, has generated interest in the field of organic chemistry and bioactivity research.
Cytotoxicity and Cancer Research
Cissampentin, specifically its enantiomer Cissampentine A, along with other related compounds, has shown cytotoxicity against certain cancer cell lines. In vitro studies have demonstrated that these compounds exhibit significant cytotoxic effects against the HCT-8 tumor cell line, with potential implications for cancer therapy (Wang, Liao, Xu & Chen, 2015).
Ethnopharmacological Significance
Cissampelos species, from which cissampentin is derived, have a rich traditional medicinal history. They have been used for treating asthma, cough, fever, arthritis, and many other conditions. The pharmacological activities of these species, including analgesic, anti-inflammatory, and neuroprotective effects, have been confirmed in various studies. This highlights the potential of cissampentin in various therapeutic applications (Semwal, Semwal, Vermaak & Viljoen, 2014).
Toxicological Screening
Despite its medicinal uses, it is important to note the toxicological profile of Cissampelos pareira, a plant from which cissampentin is derived. Studies have shown that it is safe in acute and subacute toxicities, but further research is required to fully understand its safety profile (Amresh, Singh & Rao, 2008).
Propiedades
Nombre del producto |
Cissampentin |
|---|---|
Fórmula molecular |
C37H40N2O6 |
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
25,35-dimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.29,12.118,22.011,16.027,31]heptatriaconta-3(37),4,6(36),9(35),10,12(34),18(33),19,21,24,26,31-dodecaene-10,21-diol |
InChI |
InChI=1S/C37H40N2O6/c1-38-13-11-25-18-32(42-3)33-20-27(25)28(38)15-22-5-7-23(8-6-22)21-44-37-34(43-4)19-26-12-14-39(2)29(35(26)36(37)41)16-24-9-10-30(40)31(17-24)45-33/h5-10,17-20,28-29,40-41H,11-16,21H2,1-4H3 |
Clave InChI |
AKLNQRORJGMFLS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(COC5=C(C=C6CCN(C(C6=C5O)CC7=CC(=C(C=C7)O)O3)C)OC)C=C4)OC |
Sinónimos |
cissampentin cissampentine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



